Methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate Methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate Mitragynine, also known as SK and F-12711 or kratom alkaloids, belongs to the class of organic compounds known as corynanthean-type alkaloids. It is a botanical-based psychoactive compound derived from the Mitragyna speciosa plant indigenous to South East Asia. Mitragynine acts on a variety of receptors in the CNS, most notably the mu, delta, and kappa opioid receptors. The nature of mitragynines' interaction with opioid receptors has yet to be fully classified with some reports suggesting partial agonist activity at the mu opioid receptor and others suggesting full agonist activity. Mitragynine is known to interact with delta and kappa opioid receptors as well, but these interactions remain ambiguous with some reports indicated mitragynine as a delta and kappa competitive antagonist and others as a full agonist of these receptors. several reports of mitragynine pharmacology indicate potential biased agonism activity favoring G protein signaling pathways independent of beta - arrestin recruitment, a primary component in opioid induced respiratory depression.
Brand Name: Vulcanchem
CAS No.: 4098-40-2
VCID: VC0136389
InChI: InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13-/t14-,16+,19+/m1/s1
SMILES: CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Molecular Formula: C₂₃H₃₀N₂O₄
Molecular Weight: 398.5 g/mol

Methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

CAS No.: 4098-40-2

Reference Standards

VCID: VC0136389

Molecular Formula: C₂₃H₃₀N₂O₄

Molecular Weight: 398.5 g/mol

Methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate - 4098-40-2

CAS No. 4098-40-2
Product Name Methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Molecular Formula C₂₃H₃₀N₂O₄
Molecular Weight 398.5 g/mol
IUPAC Name methyl (Z)-2-[(2S,3S,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Standard InChI InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13-/t14-,16+,19+/m1/s1
Standard InChIKey LELBFTMXCIIKKX-QVRQZEMUSA-N
Isomeric SMILES CC[C@@H]1CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
SMILES CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Canonical SMILES CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Boiling Point 235 °C at 5 mm Hg
Colorform White amorphous powde
Melting Point 92-95°C
Description Mitragynine, also known as SK and F-12711 or kratom alkaloids, belongs to the class of organic compounds known as corynanthean-type alkaloids. It is a botanical-based psychoactive compound derived from the Mitragyna speciosa plant indigenous to South East Asia. Mitragynine acts on a variety of receptors in the CNS, most notably the mu, delta, and kappa opioid receptors. The nature of mitragynines' interaction with opioid receptors has yet to be fully classified with some reports suggesting partial agonist activity at the mu opioid receptor and others suggesting full agonist activity. Mitragynine is known to interact with delta and kappa opioid receptors as well, but these interactions remain ambiguous with some reports indicated mitragynine as a delta and kappa competitive antagonist and others as a full agonist of these receptors. several reports of mitragynine pharmacology indicate potential biased agonism activity favoring G protein signaling pathways independent of beta - arrestin recruitment, a primary component in opioid induced respiratory depression.
Solubility Soluble in alcohol, chloroform, acetic acid
Synonyms 16,17-didehydro-9,17-dimethoxy-17,18-seco-20-alpha-yohimban-16-carboxylic acid methyl ester
kratom alkaloids
mitragynine
mitragynine ethanedisulfonate
mitragynine monohydrochloride
mitragynine, (16E)-isomer
mitragynine, (3beta,16E)-isomer
mitragynine, (3beta,16E,20beta)-isomer
SK and F 12711
SK and F-12711
SKF 12711
Reference 1. Veltri C, Grundmann O. Current perspectives on the impact of Kratom use. Subst Abuse Rehabil. 2019 Jul 1;10:23-31. doi: 10.2147/SAR.S164261. PMID: 31308789; PMCID: PMC6612999.

2. Suhaimi FW, Yusoff NH, Hassan R, Mansor SM, Navaratnam V, Müller CP, Hassan Z. Neurobiology of Kratom and its main alkaloid mitragynine. Brain Res Bull. 2016 Sep;126(Pt 1):29-40. doi: 10.1016/j.brainresbull.2016.03.015. Epub 2016 Mar 25. PMID: 27018165.

3. Hassan Z, Muzaimi M, Navaratnam V, Yusoff NH, Suhaimi FW, Vadivelu R, Vicknasingam BK, Amato D, von Hörsten S, Ismail NI, Jayabalan N, Hazim AI, Mansor SM, Müller CP. From Kratom to mitragynine and its derivatives: physiological and behavioural effects related to use, abuse, and addiction. Neurosci Biobehav Rev. 2013 Feb;37(2):138-51. doi: 10.1016/j.neubiorev.2012.11.012. Epub 2012 Dec 1. PMID: 23206666.

4. Griffin OH, Webb ME. The Scheduling of Kratom and Selective Use of Data. J Psychoactive Drugs. 2018 Apr-Jun;50(2):114-120. doi: 10.1080/02791072.2017.1371363. Epub 2017 Sep 22. PMID: 28937941.

5. Ya K, Tangamornsuksan W, Scholfield CN, Methaneethorn J, Lohitnavy M. Pharmacokinetics of mitragynine, a major analgesic alkaloid in kratom (Mitragyna speciosa): A systematic review. Asian J Psychiatr. 2019 Jun;43:73-82. doi: 10.1016/j.ajp.2019.05.016. Epub 2019 May 9. PMID: 31100603.
PubChem Compound 15560578
Last Modified Dec 23 2021
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